![molecular formula C9H6F3N3O2 B13654944 Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group and the imidazo[4,5-b]pyridine core makes it a valuable compound in medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the imidazo[4,5-b]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine ring and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate has a wide range of scientific research applications:
作用機序
The mechanism of action of Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The imidazo[4,5-b]pyridine core can bind to various receptors and proteins, modulating their activity and leading to the observed pharmacological effects .
類似化合物との比較
Similar Compounds
- Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-5-carboxylate
- Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-4-carboxylate
- Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-3-carboxylate
Uniqueness
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate is unique due to the specific positioning of the carboxylate group at the 6th position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs .
特性
分子式 |
C9H6F3N3O2 |
|---|---|
分子量 |
245.16 g/mol |
IUPAC名 |
methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H6F3N3O2/c1-17-7(16)4-2-5-6(13-3-4)15-8(14-5)9(10,11)12/h2-3H,1H3,(H,13,14,15) |
InChIキー |
LFWLDIQZIQZTDC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(N=C1)N=C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



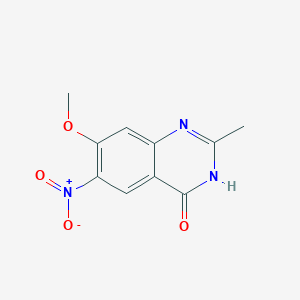


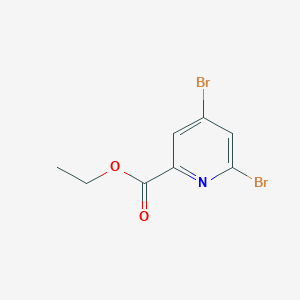

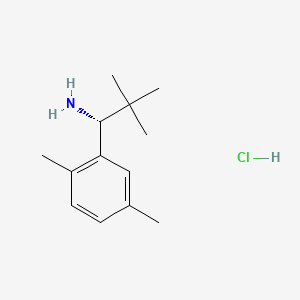
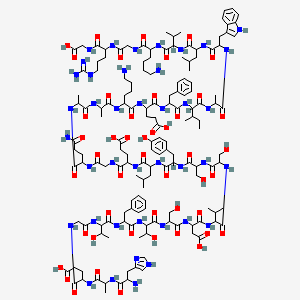
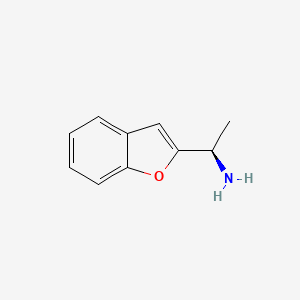



![2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)
![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)
